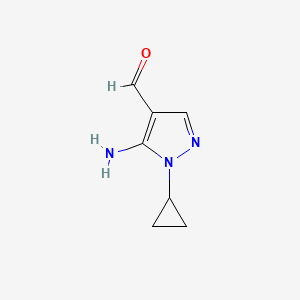![molecular formula C19H18BrN3O3S B2718137 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 1903729-98-5](/img/structure/B2718137.png)
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperidine ring, and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 4-Bromothiophene-2-carboxylic acid: This can be achieved through the bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 4-Bromothiophene-2-carbonyl chloride: The carboxylic acid is then converted to the corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Coupling with piperidine: The acyl chloride is reacted with piperidine to form the 4-bromothiophene-2-carbonyl piperidine intermediate.
Cyclization with phenylimidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with phenylimidazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, such as the thiophene ring or the imidazolidine-2,4-dione core, using reagents like hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄).
Cyclization and Ring-Opening: The imidazolidine-2,4-dione core can participate in cyclization or ring-opening reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of innovative materials.
Material Science: The compound’s properties may be exploited in the design of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: Researchers can use the compound to study its interactions with biological targets, such as enzymes or receptors, to gain insights into its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione: This compound has a methyl group instead of a phenyl group, which may affect its chemical properties and biological activity.
1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one: The presence of a trifluoromethyl group and a triazole ring introduces different chemical and biological characteristics.
2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine: The methoxy and pyridine groups provide distinct properties compared to the imidazolidine-2,4-dione core.
特性
IUPAC Name |
1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJKHPBERQHOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-benzyl-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)
![5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2718057.png)
![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2718067.png)



![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2718076.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)
